Cisapride belongs to the class of drugs known as gastroprokinetic agents. It is categorized under the following classifications:
The synthesis of cisapride involves several methods, focusing on obtaining the desired cis-stereochemistry to avoid complications associated with separating stereoisomers. Key synthetic pathways include:
Cisapride's molecular formula is with a molar mass of approximately 465.95 g/mol. The compound's structure includes:
Cisapride undergoes various chemical reactions that are important for its pharmacological activity:
Cisapride functions primarily through:
Cisapride exhibits several notable physical and chemical properties:
Cisapride has several applications in both human medicine and veterinary practices:
Despite its therapeutic potential, the serious side effects associated with cisapride have led to significant restrictions on its use in humans across many regions, while it remains available for veterinary applications where benefits outweigh risks .
Cisapride (chemical name: 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide) is a substituted benzamide derivative with the molecular formula C~23~H~29~ClFN~3~O~4~ and a molecular weight of 465.95 g/mol [3] [6]. Its core structure consists of a methoxy-substituted benzamide moiety linked to a piperidine ring, with a propyl chain connected to a fluorophenoxy group. This benzamide scaffold is characteristic of several gastrointestinal prokinetic agents, though side chain modifications confer distinct receptor binding profiles [7].
Table 1: Structural Features of Cisapride Relative to Other Benzamide Prokinetics
Compound | Core Structure | Key Substituents | Receptor Targets |
---|---|---|---|
Cisapride | Substituted benzamide | 4-fluorophenoxypropyl, methoxypiperidinyl | 5-HT~4~ agonist, weak 5-HT~3~ antagonist |
Mosapride | Substituted benzamide | 4-fluoro-benzyl morpholinyl | Selective 5-HT~4~ agonist |
KDR-5169 | Substituted benzamide | 3-fluoro-4-methoxybenzylpiperidinyl | Dual 5-HT~4~ agonist / D~2~ antagonist |
Benzamide-based prokinetics share structural motifs enabling interactions with serotonin receptors in the enteric nervous system. Cisapride’s benzamide core facilitates binding to 5-hydroxytryptamine (5-HT~4~) receptors, while its N-alkylpiperidine side chain enhances affinity for neuronal membranes [7]. The fluorophenoxypropyl extension contributes to its extended half-life (6–12 hours) and higher lipophilicity (LogP ≈3.28) compared to earlier benzamides like metoclopramide [6] [10]. These features allow cisapride to penetrate neuronal tissues effectively, though its moderate bioavailability (35–40%) reflects significant first-pass hepatic metabolism via cytochrome P450 3A4 (CYP3A4) [3] [6].
Cisapride is administered as a racemic mixture (±)-cis enantiomer. The pharmacologically active (+) enantiomer exhibits superior binding to 5-HT~4~ receptors compared to the (–) form [6]. Stereochemical orientation influences its interaction with the receptor’s ligand-binding domain: The (3S,4R)-enantiomer demonstrates optimal alignment with 5-HT~4~’s transmembrane helices, enhancing agonist efficacy [3] [6]. This enantioselectivity extends to off-target effects; the (+) form shows reduced affinity for human Ether-à-go-go-Related Gene (hERG) potassium channels, which are linked to cardiotoxicity [6]. Purified (+) enantiomers in experimental models retain prokinetic activity with diminished arrhythmogenic potential [6] [10].
Cisapride’s primary mechanism involves high-affinity agonist activity at 5-HT~4~ receptors (K~i~ = 5.2 × 10⁻⁸ M) in the myenteric plexus [5] [10]. Activation of these G~s~-protein-coupled receptors stimulates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) production in cholinergic neurons [5] [7]. This cascade enhances the excitability of intrinsic primary afferent neurons (IPANs), initiating peristaltic reflexes.
Table 2: Receptor Binding Profile of Cisapride
Receptor Type | Affinity (K~i~) | Action | Functional Outcome |
---|---|---|---|
5-HT~4~ | 52 nM | Full agonist | Acetylcholine release ↑, peristalsis ↑ |
5-HT~3~ | 220 nM | Antagonist | Attenuates serotonin-induced excitation |
5-HT~1~ | 1.5 nM | Antagonist | Blocks inhibitory serotonin effects |
Dopamine D~2~ | >10,000 nM | Negligible | No significant interaction |
Cisapride’s effects are concentration-dependent:
In vivo, this multi-tiered action accelerates gastric emptying by increasing antral contractility (amplitude ↑ 40–60%) and duodenal peristalsis, while relaxing the pyloric sphincter [1] [7].
Cisapride indirectly amplifies parasympathetic activity by increasing acetylcholine availability at muscarinic M~2~/M~3~ receptors on gastrointestinal smooth muscle [5] [9]. Electrophysiological studies show it elevates acetylcholine release by 70–90% in guinea pig ileum during electrical stimulation [5]. This occurs via:
Notably, cisapride does not directly stimulate muscarinic/nicotinic receptors or inhibit acetylcholinesterase [6]. Its prokinetic effects are abolished by tetrodotoxin (a neural blocker) or 5-HT~4~ antagonists like GR113808, confirming neural mediation [5] [7]. Recent evidence also implicates voltage-dependent K⁺ (K~V~) channel inhibition in vascular smooth muscle (IC~50~ = 6.77 μM), though this is independent of 5-HT~4~ agonism [4]. In the striatum, 5-HT~4~ activation modulates glutamatergic signaling onto cholinergic interneurons, suggesting broader parasynaptic effects [9].
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4